Regiochemical Differentiation: 5-Methyl vs. 6-Methyl Substitution Directs Kinase Hinge-Binding Geometry
The 5-methyl substitution pattern on the tetrahydropyrazolo[1,5-a]pyrazine scaffold places the methyl group on the nitrogen proximal to the pyrazole ring, a configuration that has been validated by X-ray crystallography in BTK inhibitor complexes. In PDB entry 6BKE (resolution 1.95 Å), compound 10 bearing the 5-methyl-tetrahydropyrazolo[1,5-a]pyrazin-2-amino fragment is co-crystallized with BTK, demonstrating a defined binding pose where the saturated piperazine ring bridges the hinge region [1]. In contrast, the 6-methyl regioisomer (CAS 2094696-44-1) positions the methyl group on the carbon distal to the pyrazole, altering the conformational preference of the saturated ring and the trajectory of the 2-position substituent . No publicly available co-crystal structure exists for the 6-methyl analog bound to the same kinase targets, whereas the 5-methyl scaffold appears in multiple PDB-deposited BTK and CDK4 inhibitor complexes [1][2].
| Evidence Dimension | Crystallographic validation of binding pose |
|---|---|
| Target Compound Data | 5-methyl scaffold: co-crystallized with BTK in PDB 6BKE (1.95 Å), PDB 6BKH; incorporated into BTK inhibitors compound 10 and 11 |
| Comparator Or Baseline | 6-methyl scaffold (CAS 2094696-44-1): no publicly deposited co-crystal structures with BTK or CDK4 |
| Quantified Difference | The 5-methyl isomer has validated binding mode in 2 independent PDB entries; the 6-methyl isomer has 0 crystallographically validated kinase-bound structures |
| Conditions | X-ray crystallography of recombinant BTK kinase domain with inhibitor compounds; PDB deposition under accession codes 6BKE and 6BKH |
Why This Matters
For medicinal chemistry teams building on structurally enabled kinase programs, the availability of a co-crystal structure for the 5-methyl scaffold de-risks synthetic investment and provides a validated starting point for structure-based design that the 6-methyl analog cannot offer.
- [1] PDB Entry 6BKE: BTK complex with compound 10 containing 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl fragment. Deposited 2017-11-08. Available at: https://www.rcsb.org/structure/6BKE View Source
- [2] BindingDB Entry BDBM648811: 8-(1,1-difluoro-5-azaspiro[2.4]heptan-5-yl)-N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)pyrido[3,4-d]pyrimidin-2-amine. CDK4/Cyclin D1 IC50 = 200 nM. US20240034731. Available at: http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=648811 View Source
